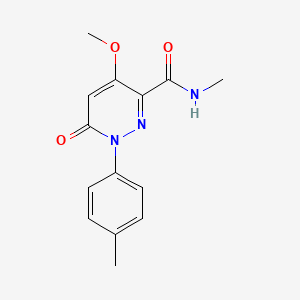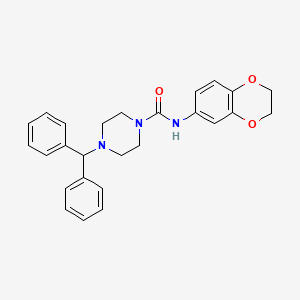
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(diphenylmethyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure using techniques like X-ray crystallography, NMR, IR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the compound’s reactivity with other substances, its stability, and the products it forms under various conditions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, etc.科学研究应用
Therapeutic and Pharmacological Insights
Piperazine derivatives have been extensively studied for their pharmacological properties. These compounds exhibit a range of activities, such as antimicrobial, anticancer, and anxiolytic effects. For instance, piperazine-based molecules have been reported to possess anti-mycobacterial properties against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains (Girase et al., 2020). Additionally, piperazine rings are found in many biologically active compounds that are used as antipsychotics, such as thiothixene and pimozide, and in treatments for schizophrenia and other psychotic disorders (Verma & Kumar, 2017).
Potential in Water Treatment and Desalination
The structural versatility of piperazine derivatives extends their application to environmental technologies, particularly in water treatment and desalination. For example, semi-aromatic polyamide thin-film composite membranes, prepared through interfacial polymerization involving piperazine, have shown promise in reverse osmosis (RO) and nanofiltration (NF) for water softening and purification (Gohil & Ray, 2017).
Implications for Supramolecular Chemistry
The supramolecular self-assembly behavior of benzene-1,3,5-tricarboxamides (BTAs), related to piperazine derivatives, demonstrates their utility in nanotechnology and polymer processing. These compounds self-assemble into nanometer-sized structures, stabilized by hydrogen bonding, which could be harnessed for designing novel materials with specific properties (Cantekin, de Greef, & Palmans, 2012).
Contribution to Health and Nutrition
Compounds like benzoxazinoids, which share structural features with piperazine derivatives, have been identified in cereals and are suggested to have health-protecting properties. They may contribute to the pharmacological effects of wholegrain consumption, including antimicrobial and anticancer activities, underscoring the potential of these compounds in functional foods and nutrition (Adhikari et al., 2015).
安全和危害
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
未来方向
This involves speculating on potential future applications of the compound based on its properties and behavior, as well as areas of further research.
Please consult with a professional chemist or a trusted source for accurate information. It’s important to handle all chemicals with care and use them responsibly.
属性
IUPAC Name |
4-benzhydryl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c30-26(27-22-11-12-23-24(19-22)32-18-17-31-23)29-15-13-28(14-16-29)25(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-12,19,25H,13-18H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFQWKKDMYKRJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(diphenylmethyl)piperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2750952.png)

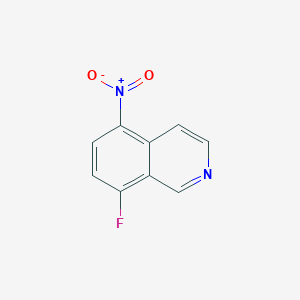
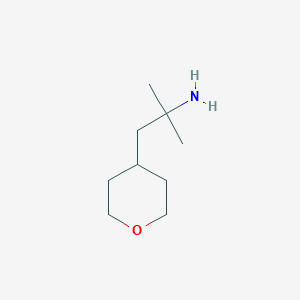
![1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2750960.png)
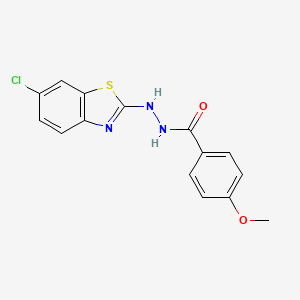
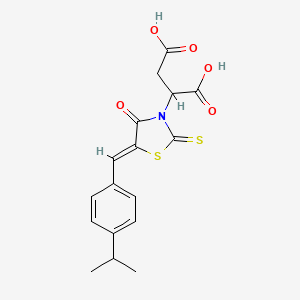
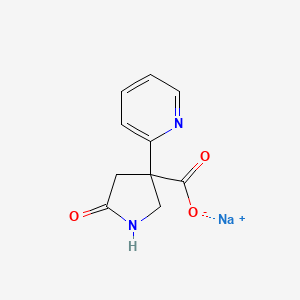
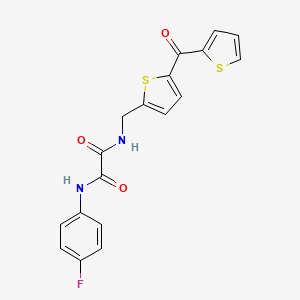
![1-(4-Bromophenyl)-3-[hydroxy(methyl)amino]-2-propen-1-one](/img/structure/B2750968.png)
![6-fluoro-N-{4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]phenyl}pyridine-3-carboxamide](/img/structure/B2750970.png)
methanone](/img/structure/B2750971.png)
